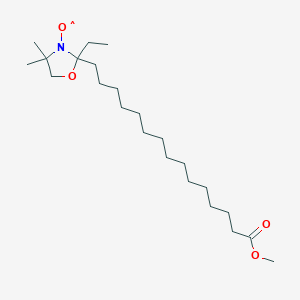

16-Doxyl-stearic acid methyl ester

Übersicht

Beschreibung

16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .

Molecular Structure Analysis

The empirical formula of 16-Doxyl-stearic acid methyl ester is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .Physical And Chemical Properties Analysis

16-Doxyl-stearic acid methyl ester is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Membrane Dynamics Studies

16-Doxyl-stearic acid methyl ester: is extensively used in the study of membrane dynamics. It serves as a spin label to investigate the changes within the lipid double layer of liposomal membranes. This application is crucial for understanding the behavior of membranes under various conditions, which can be pivotal in drug delivery systems and understanding cell membrane interactions .

Lipid Bilayer-Internal Water Dynamics

The compound is involved in probing the dynamics and state of lipid bilayer-internal water using 1H dynamic nuclear polarization . This technique enhances the signal of nuclear magnetic resonance (NMR) spectroscopy, allowing for the detailed study of the hydration levels within lipid bilayers .

Fatty Acid Distribution

Researchers employ 16-Doxyl-stearic acid methyl ester to study the distribution of fatty acids within cell membranes. This can provide insights into the organization of fatty acids and their role in cellular functions and membrane structure .

PELDOR Spectroscopy

The compound is used in PELDOR (Pulsed Electron-Electron Double Resonance) Spectroscopy to measure the transversal relaxation of nitroxides. This application is significant for studying the distances between spin labels in macromolecules and complexes .

Detergent-Resistant Membranes

It aids in understanding the effects of different lipid components on detergent-resistant membranes. These membranes are important for the formation of lipid rafts, which are specialized domains in the cell membrane .

Membrane Fluidity Studies

16-Doxyl-stearic acid methyl ester: is a spin label reagent useful for the study of membrane fluidity by electron spin resonance spectrophotometry . Membrane fluidity is a key factor in various cellular processes, including vesicle formation, fusion, and the function of membrane proteins .

Bacterial Membrane Fluidity Measurement

This compound is also employed to measure the bacterial membrane fluidity by electron spin resonance. This application is essential for microbiological research, particularly in understanding how bacteria adapt to environmental stresses and antibiotics .

Liposomal Membrane Research

Finally, 16-Doxyl-stearic acid methyl ester is used to investigate the changes within the lipid double layer of liposomal membranes. This research is vital for the development of liposomal drugs and understanding how these drug delivery systems interact with biological membranes .

Safety And Hazards

Eigenschaften

InChI |

InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQIOHOXFFTSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369127 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Doxyl-stearic acid methyl ester | |

CAS RN |

59719-53-8 | |

| Record name | 16-Doxyl-stearic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

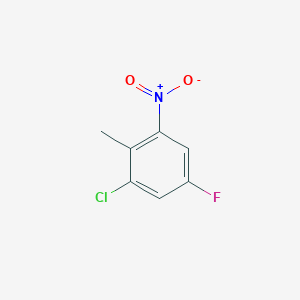

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

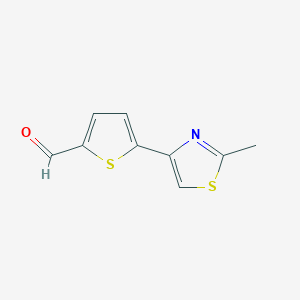

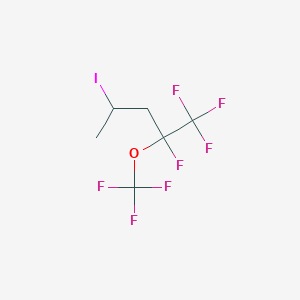

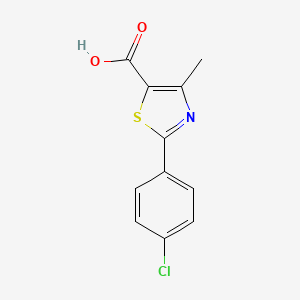

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)